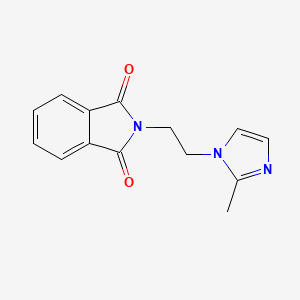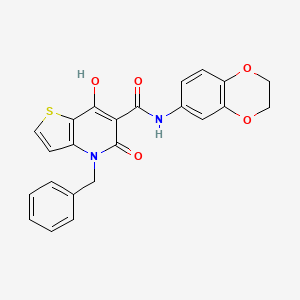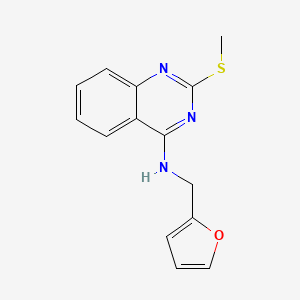![molecular formula C14H12ClN3O B2932549 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine CAS No. 477862-05-8](/img/structure/B2932549.png)
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a chemical compound with the molecular formula C14H12ClN3O . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 273.718 Da, and the monoisotopic mass is 273.066895 Da .Applications De Recherche Scientifique
Adenosine Receptor Antagonism
A study identified a compound with a structure similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, namely CGS 15943, as a highly potent adenosine antagonist. This compound showed significant binding potency at A1 and A2 receptors and was active as an antagonist of 2-chloroadenosine in guinea pig tracheal strips (J. Francis et al., 1988).
Antibacterial and Antifungal Properties
Quinazoline derivatives, including those similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, have been synthesized and screened for their antibacterial, antifungal, and fishtoxic properties (S. K. V. Seshavataram & N. S. Subba Rao, 1977).
Bitter Taste Characterization
A related compound, 3-(2-furyl)-8-[(2-furyl)methyl]-4-hydroxymethyl-1-oxo-1H,4H-quinolizinium-7-olate, was identified as having an intense bitter taste at a very low detection threshold. This highlights the potential of related compounds in flavor and food science (O. Frank, H. Ottinger, & T. Hofmann, 2001).
Role in Dopamine Receptor Antagonism
CGS 15943, a compound similar to 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine, demonstrated a dopamine component in its effects. This suggests potential applications in neurological research and therapy (S. Holtzman, 1999).
Synthesis of Novel Compounds
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine-like compounds have been used in the synthesis of various novel compounds, indicating their importance in pharmaceutical chemistry (P. Mohanta & K. Kim, 2002).
Metal Ion Sensing
Research has shown that certain quinazoline derivatives have the potential for sensing specific metal cations, indicating their application in chemical analysis and environmental monitoring (Yang Liu, D. Wang, Xiang-Jun Zheng, & Lin-pei Jin, 2015).
Anticancer Activity
Some quinazoline derivatives have demonstrated significant anticancer activity, highlighting their potential in cancer research and treatment (M. Noolvi & H. Patel, 2013).
Serotonin Receptor Antagonism
Derivatives of quinazoline have been investigated for their binding affinity to serotonin receptors, suggesting their relevance in psychopharmacology (L. Strekowski et al., 2016).
Propriétés
IUPAC Name |
7-chloro-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-2-4-11(19-9)7-16-14-12-5-3-10(15)6-13(12)17-8-18-14/h2-6,8H,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJMWOBJUFYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)




![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)
![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)